1,3-Bis[(ethylsulfanyl)methyl]urea
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Overview
Description
1,3-Bis[(ethylsulfanyl)methyl]urea is a chemical compound with the molecular formula C7H16N2OS2 It is a derivative of urea, where the hydrogen atoms are substituted with ethylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis[(ethylsulfanyl)methyl]urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired compound. The reaction typically involves the following steps:
- Dissolve potassium isocyanate in water.
- Add the appropriate amine to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Isolate the product through filtration or extraction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[(ethylsulfanyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amines
Substitution: Compounds with substituted functional groups
Scientific Research Applications
1,3-Bis[(ethylsulfanyl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various organic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,3-Bis[(ethylsulfanyl)methyl]urea involves its interaction with specific molecular targets and pathways. The ethylsulfanyl groups can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. This compound may also act as a prodrug, releasing active metabolites upon metabolic conversion.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-methylthioethyl)urea: Similar structure but with methylthio groups instead of ethylsulfanyl groups.
1,3-Bis(3,4-dichlorophenyl)thiourea: Contains dichlorophenyl groups and a thiourea backbone.
Uniqueness
1,3-Bis[(ethylsulfanyl)methyl]urea is unique due to its ethylsulfanyl groups, which impart distinct chemical and biological properties. These groups enhance its solubility and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1,3-bis(ethylsulfanylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2OS2/c1-3-11-5-8-7(10)9-6-12-4-2/h3-6H2,1-2H3,(H2,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBZMSARUFUOOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCNC(=O)NCSCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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